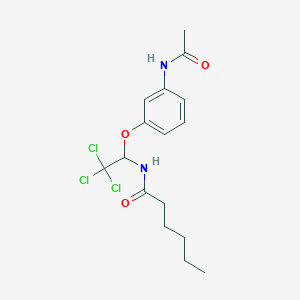
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the double bonds or the thioxo group
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiazolidinone derivatives
Substitution Products: Halogenated or alkylated derivatives
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its antimicrobial and antifungal properties
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in cell proliferation and survival
DNA Interaction: Binds to DNA, causing disruption of replication and transcription
Signal Transduction Pathways: Modulates pathways involved in inflammation and apoptosis
類似化合物との比較
Similar Compounds
- 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-oxo-thiazolidin-4-one
- 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-thione
Uniqueness
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one stands out due to its unique thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and thione analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C18H20N2OS2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
3-butyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H20N2OS2/c1-2-3-14-20-17(21)16(23-18(20)22)12-8-5-9-13-19-15-10-6-4-7-11-15/h4-13,21H,2-3,14H2,1H3/b9-5+,12-8+,19-13? |
InChIキー |
UDFOLNQMBFAAFP-QSFUATLTSA-N |
異性体SMILES |
CCCCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O |
正規SMILES |
CCCCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11988612.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11988620.png)


![4-Chloro-2-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11988654.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11988659.png)
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol](/img/structure/B11988673.png)
![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)
![N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide](/img/structure/B11988687.png)


![methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11988696.png)
